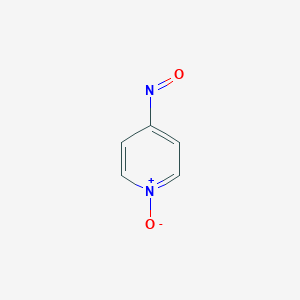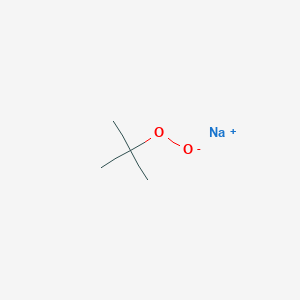
4-Nitrosopyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrosopyridine 1-oxide (4-NOPO) is a nitrosating agent that has been widely used in the field of chemical research due to its unique chemical properties. As a nitrosating agent, 4-NOPO is capable of introducing a nitroso group (-NO) into various organic compounds, which has led to its use in the synthesis of a wide range of chemical compounds. In
Mécanisme D'action
The mechanism of action of 4-Nitrosopyridine 1-oxide involves the transfer of a nitroso group to a target molecule, which can result in the formation of a nitrosamine. Nitrosamines are known to be potent carcinogens, and as such, the use of 4-Nitrosopyridine 1-oxide in chemical research requires careful consideration and appropriate safety measures.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Nitrosopyridine 1-oxide are not well understood, and further research is needed to fully elucidate its effects on living organisms. However, it is known that exposure to nitrosamines can lead to the development of cancer, and as such, the use of 4-Nitrosopyridine 1-oxide in chemical research requires appropriate safety measures to minimize the risk of exposure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Nitrosopyridine 1-oxide in chemical research is its ability to introduce a nitroso group into various organic compounds under mild conditions. Additionally, 4-Nitrosopyridine 1-oxide is a relatively inexpensive reagent, making it a cost-effective option for chemical synthesis. However, the use of 4-Nitrosopyridine 1-oxide requires appropriate safety measures to minimize the risk of exposure to nitrosamines, which are known to be potent carcinogens.
Orientations Futures
There are several future directions for research involving 4-Nitrosopyridine 1-oxide. One area of interest is the development of new analytical methods for the detection of nitroso compounds. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of 4-Nitrosopyridine 1-oxide, as well as its potential role in the development of cancer. Finally, the use of 4-Nitrosopyridine 1-oxide in chemical synthesis may be further optimized through the development of new reaction conditions and the exploration of its use in the synthesis of new chemical compounds.
Méthodes De Synthèse
The synthesis of 4-Nitrosopyridine 1-oxide involves the reaction of sodium nitrite with pyridine in the presence of an acid catalyst. The reaction proceeds through the formation of a nitrous acid intermediate, which then reacts with pyridine to form 4-Nitrosopyridine 1-oxide. The reaction can be carried out under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
4-Nitrosopyridine 1-oxide has been widely used in chemical research due to its ability to introduce a nitroso group into various organic compounds. This has led to its use in the synthesis of a wide range of chemical compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, 4-Nitrosopyridine 1-oxide has been used in the study of the mechanisms of nitrosation reactions, as well as in the development of new analytical methods for the detection of nitroso compounds.
Propriétés
Numéro CAS |
13673-29-5 |
|---|---|
Nom du produit |
4-Nitrosopyridine 1-oxide |
Formule moléculaire |
C5H4N2O2 |
Poids moléculaire |
124.1 g/mol |
Nom IUPAC |
4-nitroso-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H4N2O2/c8-6-5-1-3-7(9)4-2-5/h1-4H |
Clé InChI |
XCDZOYYDXOVSBF-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CC=C1N=O)[O-] |
SMILES canonique |
C1=C[N+](=CC=C1N=O)[O-] |
Autres numéros CAS |
13673-29-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)






